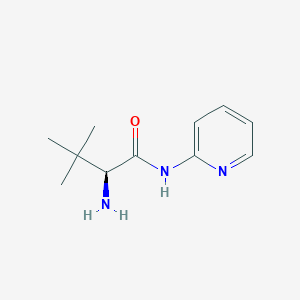

(S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide

Description

Properties

IUPAC Name |

(2S)-2-amino-3,3-dimethyl-N-pyridin-2-ylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O/c1-11(2,3)9(12)10(15)14-8-6-4-5-7-13-8/h4-7,9H,12H2,1-3H3,(H,13,14,15)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACNZLRUIGXMARU-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C(=O)NC1=CC=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H](C(=O)NC1=CC=CC=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80938039 | |

| Record name | 2-Amino-3,3-dimethyl-N-(pyridin-2-yl)butanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

171764-07-1 | |

| Record name | 2-Amino-3,3-dimethyl-N-(pyridin-2-yl)butanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938039 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and drug discovery, the exploration of novel chemical entities with specific stereochemistry and functional group arrangements is paramount. (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide, a chiral molecule incorporating a tert-butylglycine scaffold and a pyridin-2-ylamide moiety, represents a compound of significant interest. This guide provides a comprehensive technical overview of this molecule, from its fundamental chemical identity to potential synthetic strategies and speculative applications, grounded in established chemical principles.

Core Compound Identification and Properties

(S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide is a specific chiral compound. The accurate identification of such molecules is critical for research and development.

| Property | Value | Source |

| CAS Number | 171764-07-1 | [1] |

| Molecular Formula | C₁₁H₁₇N₃O | [2] |

| Molecular Weight | 207.27 g/mol | [3] |

| IUPAC Name | (2S)-2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide | |

| Enantiomeric Form | (S)-enantiomer | [1] |

The structure of (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide is characterized by a stereogenic center at the alpha-carbon, a bulky tert-butyl group, and a pyridin-2-ylamide functional group. The (S)-configuration is crucial as stereoisomers can exhibit vastly different pharmacological and toxicological profiles.

Caption: Chemical structure of the target compound.

Synthesis Strategy: A Conceptual Workflow

The synthesis of (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide necessitates a stereocontrolled approach to ensure the desired (S)-configuration at the alpha-carbon. A plausible and efficient synthetic route involves the coupling of a protected (S)-tert-leucine with 2-aminopyridine.

Rationale for Precursor Selection

-

(S)-2-Amino-3,3-dimethylbutanoic acid ( (S)-tert-Leucine): This chiral building block provides the core amino acid structure with the desired stereochemistry. Its tert-butyl group can impart unique conformational constraints and metabolic stability to the final molecule. This amino acid derivative has been recognized for its potential use as an ergogenic supplement.[4]

-

2-Aminopyridine: This commercially available reagent serves as the source of the pyridin-2-ylamide moiety. The nitrogen atom in the pyridine ring can influence the electronic properties and hydrogen bonding capacity of the final compound, potentially affecting its interaction with biological targets.[3]

Proposed Synthetic Workflow

The synthesis can be logically divided into three key stages: protection of the amino acid, amide bond formation, and deprotection.

Sources

(S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide molecular weight

An In-Depth Technical Guide to (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

(S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide is a chiral amide featuring a sterically demanding tert-butyl group adjacent to a stereogenic center and a heteroaromatic pyridin-2-yl moiety. These structural motifs make it a valuable building block in medicinal chemistry for the development of novel therapeutic agents. The defined (S)-stereochemistry and the conformational restriction imposed by the tert-butyl group provide a rigid scaffold ideal for designing molecules with high target specificity. This guide offers a comprehensive overview of its molecular properties, a detailed, field-proven protocol for its synthesis and characterization, and an exploration of its potential applications in drug discovery, grounded in the context of structurally related bioactive compounds.

Molecular Profile and Physicochemical Properties

The unique architecture of (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide is central to its utility. The molecule is constructed from (S)-tert-leucine, a non-natural amino acid, and 2-aminopyridine. The presence of the bulky tert-butyl group provides steric hindrance that can significantly influence the molecule's binding orientation with protein targets and can also confer metabolic stability by shielding the adjacent amide bond from enzymatic hydrolysis. The pyridine ring introduces a key site for hydrogen bonding and potential π-π stacking interactions, crucial for molecular recognition.

Physicochemical Data Summary

The fundamental properties of the compound are summarized below for quick reference.

| Property | Value | Source |

| Molecular Weight | 207.27 g/mol | [1] |

| Molecular Formula | C₁₁H₁₇N₃O | [1] |

| CAS Number | 171764-07-1 | [1] |

| Chirality | (S)-configuration | - |

| Appearance | Typically a white to off-white solid | [2] |

| InChI Key | Information available from chemical databases | [1] |

Synthesis, Purification, and Characterization

The synthesis of (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide is most reliably achieved through a standard amide coupling reaction. The critical consideration in this process is the preservation of the stereochemical integrity at the α-carbon. Therefore, the choice of coupling reagents and reaction conditions must be optimized to minimize racemization.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target amide bond reveals two commercially available starting materials: N-Boc-(S)-tert-leucine and 2-aminopyridine. The Boc (tert-butyloxycarbonyl) protecting group is essential to prevent self-coupling of the amino acid and to ensure a clean reaction at the carboxylic acid moiety.

Sources

(S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide structure

An In-Depth Technical Guide to (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide: Synthesis, Characterization, and Potential Applications in Drug Discovery

Authored by: A Senior Application Scientist

Foreword

In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel molecular entities with precisely defined stereochemistry are paramount to the discovery of new therapeutic agents. Non-proteinogenic amino acids and their derivatives represent a rich source of chiral building blocks that can confer unique pharmacological properties to drug candidates.[1] This guide provides a comprehensive technical overview of (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide, a chiral amide featuring the sterically hindered tert-butylglycine scaffold and a 2-aminopyridine moiety. Both of these structural motifs are prevalent in a variety of biologically active compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, characterization, and potential applications of this compound.

Compound Profile: Physicochemical and Structural Properties

(S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide is a chiral small molecule that holds potential as a versatile building block in the synthesis of more complex pharmaceutical agents. Its structural features, including a stereochemically defined alpha-amino acid derivative and a heteroaromatic amine, suggest its potential for engaging in specific interactions with biological targets.

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide | PubChem |

| CAS Number | 171764-07-1 | [2] |

| Molecular Formula | C₁₁H₁₇N₃O | [2] |

| Molecular Weight | 207.27 g/mol | [2][3] |

| Appearance | White to light-yellow powder (predicted) | [4][5] |

Retrosynthetic Analysis and Proposed Synthesis Workflow

The synthesis of (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide can be logically approached through the formation of an amide bond between the carboxylic acid of (S)-2-amino-3,3-dimethylbutanoic acid (L-tert-leucine) and the exocyclic amino group of 2-aminopyridine.[6] This transformation is a cornerstone of medicinal chemistry, and numerous coupling reagents have been developed to facilitate this reaction with high efficiency and minimal side products.[7]

Conceptual Synthetic Workflow

Caption: Proposed synthetic workflow for (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide.

Detailed Experimental Protocol: Amide Coupling

This protocol employs a widely used carbodiimide-mediated coupling reaction, which proceeds through a highly reactive O-acylisourea intermediate.[8] The addition of 1-hydroxybenzotriazole (HOBt) is known to suppress racemization and improve yields.

Materials:

-

(S)-2-amino-3,3-dimethylbutanoic acid (L-tert-leucine)

-

2-Aminopyridine

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate

-

Hexanes

Procedure:

-

To a stirred solution of (S)-2-amino-3,3-dimethylbutanoic acid (1.0 eq) in anhydrous DMF or DCM at 0 °C, add HOBt (1.2 eq) and EDC (1.2 eq).

-

Stir the mixture at 0 °C for 30 minutes to allow for the pre-activation of the carboxylic acid.

-

Add 2-aminopyridine (1.0 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq).

-

Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure product.

Structural Elucidation and Characterization

The identity and purity of the synthesized compound should be rigorously confirmed using a suite of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the connectivity of the atoms and the overall structure of the molecule. The presence of characteristic peaks for the tert-butyl group, the α-proton, and the protons of the pyridine ring are expected.[2]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the N-H stretches of the primary amine and the amide, the C=O stretch of the amide, and the aromatic C=C and C-N stretches of the pyridine ring.

-

Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric purity of the (S)-enantiomer, chiral HPLC analysis is essential.

Potential Applications in Drug Discovery and Medicinal Chemistry

The structural components of (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide suggest its potential as a valuable scaffold or intermediate in drug discovery programs.

The Significance of the L-tert-Leucine Moiety

The L-tert-leucine moiety is a non-proteinogenic amino acid that is increasingly incorporated into peptide and small molecule drug candidates.[9] Its bulky tert-butyl group can provide steric hindrance, which can:

-

Enhance Metabolic Stability: By shielding adjacent peptide bonds from enzymatic degradation.

-

Modulate Receptor Binding: The defined stereochemistry and steric bulk can lead to highly specific and potent interactions with biological targets.

-

Improve Pharmacokinetic Properties: Such as oral bioavailability.

The Role of the 2-Aminopyridine Scaffold

The 2-aminopyridine motif is a common feature in a wide range of biologically active molecules, including kinase inhibitors and other enzyme modulators.[10][11] This moiety can act as a hydrogen bond donor and acceptor, and the pyridine ring can participate in π-stacking interactions with aromatic residues in protein binding pockets.

Hypothetical Signaling Pathway Involvement

Given the prevalence of the 2-aminopyridine scaffold in kinase inhibitors, it is plausible that derivatives of (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide could be explored as modulators of protein kinases. For instance, they could be investigated as allosteric inhibitors of heat shock protein 70 (Hsp70), a molecular chaperone that is a target in cancer therapy.[12]

Caption: Hypothetical mechanism of action targeting the Hsp70 chaperone cycle.

Comparative Analysis with Structurally Related Compounds

Small structural modifications can lead to significant changes in biological activity. For example, the position of the nitrogen in the pyridine ring or the substitution pattern on the butyramide backbone can alter the compound's electronic properties, solubility, and ability to interact with biological targets.[13]

-

(S)-2-Amino-3-methyl-N-pyridin-2-ylmethyl-butyramide: The presence of a methylene linker between the amide nitrogen and the pyridine ring in this analog introduces greater conformational flexibility, which could impact binding affinity and selectivity for a given target.[13]

-

N-(3-amino-2-pyridinyl)-3,3-dimethylbutanamide: In this isomer, the amino and amide groups on the pyridine ring are swapped. This would significantly alter the hydrogen bonding pattern and the overall geometry of the molecule, likely leading to a different pharmacological profile.[14]

Conclusion

(S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide is a chiral building block with considerable potential for application in drug discovery and development. Its synthesis is readily achievable through standard amide coupling methodologies. The combination of a sterically defined, non-proteinogenic amino acid derivative and a biologically relevant heteroaromatic system makes it an attractive starting point for the design of novel therapeutic agents targeting a range of diseases. Further investigation into its biological activities is warranted to fully explore its potential.

References

-

Organic Chemistry Portal. (n.d.). Amine to Amide (Coupling) - Common Conditions. Retrieved from [Link]

-

HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

- Kandepi, V. M., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 53(38), 5131-5134.

- Dabhi, R. C., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-142.

-

Aute, M. (2024). Understanding L-Alanine tert-butyl ester hydrochloride: Properties and Industrial Uses. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of L-alanine-t-butyl ester hydrochloride. Retrieved from [Link]

- El-Abadelah, M. M., et al. (1991). Synthesis of 3-(3-pyridyl)- and 3-(3-benzo[b]thienyl)-D-alanine. Journal of Heterocyclic Chemistry, 28(4), 929-934.

-

PubChem. (n.d.). 2-amino-2-methyl-N-pyridin-3-ylpentanamide. Retrieved from [Link]

- Google Patents. (n.d.). CN102776252A - Method for preparing 2-amino-2, 3-dimethylbutyramide by catalyzing of microorganism and bacterial strain.

- Rather, M. A., et al. (2021). Multimodal Role of Amino Acids in Microbial Control and Drug Development. Antibiotics, 10(10), 1253.

- Google Patents. (n.d.). CN102276526B - Synthesis method of 2-amino pyridine compounds.

- Kumar, R., et al. (2019). N-pyridin-2-yl benzamide analogues as allosteric activators of glucokinase: Design, synthesis, in vitro, in silico and in vivo evaluation. Chemical Biology & Drug Design, 93(4), 457-467.

- Gul, S., et al. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. Journal of Biochemical and Molecular Toxicology, 31(12), e21998.

- El-Sayed, M. A.-A., et al. (2012).

- Patel, H. J., et al. (2016). Heat Shock Protein 70 Inhibitors. 2. 2,5′-Thiodipyrimidines, 5-(Phenylthio)pyrimidines, 2-(Pyridin-3-ylthio)pyrimidines, and 3-(Phenylthio)pyridines as Reversible Binders to an Allosteric Site on Heat Shock Protein 70. Journal of Medicinal Chemistry, 59(17), 7945-7965.

-

PubChem. (n.d.). Butanamide, 2-amino-3,3-dimethyl-. Retrieved from [Link]

- Kaczor, A. A., et al. (2011). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. The Journal of Organic Chemistry, 76(20), 8345-8356.

-

PubChem. (n.d.). 2-Amino-N,3,3-Trimethylbutanamide. Retrieved from [Link]

-

PubChem. (n.d.). N-(3-amino-2-pyridinyl)-3,3-dimethylbutanamide. Retrieved from [Link]

- El-Faham, A., et al. (2012). 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2941.

-

ResearchGate. (n.d.). 2-Amino-N-(2-chloropyridin-3yl)benzamide. Retrieved from [Link]

- Al-Zoubi, W. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 28(8), 3598.

Sources

- 1. mdpi.com [mdpi.com]

- 2. (S)-2-AMINO-3,3-DIMETHYL-N-2-PYRIDYLBUTYRAMIDE(171764-07-1) 1H NMR spectrum [chemicalbook.com]

- 3. 2-amino-2-methyl-N-pyridin-3-ylpentanamide | C11H17N3O | CID 60849098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. strem.com [strem.com]

- 5. strem.com [strem.com]

- 6. hepatochem.com [hepatochem.com]

- 7. growingscience.com [growingscience.com]

- 8. Amide Synthesis [fishersci.co.uk]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 2-Amino-6-(dimethylamino)pyridine-3,5-dicarbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Heat Shock Protein 70 Inhibitors. 2. 2,5′-Thiodipyrimidines, 5-(Phenylthio)pyrimidines, 2-(Pyridin-3-ylthio)pyrimidines, and 3-(Phenylthio)pyridines as Reversible Binders to an Allosteric Site on Heat Shock Protein 70 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. (S)-2-Amino-3-methyl-N-pyridin-2-ylmethyl-butyramide | 148743-32-2 | Benchchem [benchchem.com]

- 14. N-(3-amino-2-pyridinyl)-3,3-dimethylbutanamide | C11H17N3O | CID 104253930 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide, a chiral amino acid derivative of significant interest in medicinal and synthetic chemistry. This document details the compound's structural characteristics, a plausible and detailed synthetic route, spectroscopic signature, and predicted reactivity profile. The guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule for applications in areas such as novel therapeutic agent synthesis and asymmetric catalysis. While limited public data exists on the specific applications of this compound, its structural motifs suggest considerable potential as a sophisticated building block in modern chemistry.

Introduction and Nomenclature

(S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide is a chiral molecule featuring a sterically hindered tert-leucine core linked to a 2-aminopyridine moiety via an amide bond. The presence of the bulky tert-butyl group, a primary amine on a stereogenic center, and the aromatic pyridine ring imparts a unique combination of physical and chemical properties. This structure suggests its potential utility as a chiral ligand or a key intermediate in the synthesis of complex, biologically active molecules. The compound is identified by the Chemical Abstracts Service (CAS) number 171764-07-1.[1][2] Its inclusion in regulatory documents such as the Pharmaceutical Appendix to the Harmonized Tariff Schedule of the United States and European Commission regulations suggests its relevance as a chemical intermediate in regulated industries.[3][4]

dot graph "chemical_structure" { layout="neato"; node [shape=plaintext]; edge [color="#202124"];

} . Figure 1: Chemical Structure of (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. This data is compiled from chemical supplier databases.

| Property | Value | Source |

| CAS Number | 171764-07-1 | [1][2] |

| Molecular Formula | C₁₁H₁₇N₃O | [5] |

| Molecular Weight | 207.27 g/mol | [5] |

| IUPAC Name | (2S)-2-amino-3,3-dimethyl-N-(pyridin-2-yl)butanamide | |

| Synonyms | (2S)-2-amino-3,3-dimethyl-N-(2-pyridinyl)butanamide | |

| Appearance | Predicted: White to off-white solid | |

| Purity | ≥98% (as offered by suppliers) | |

| InChI Key | ACNZLRUIGXMARU-SECBINFHSA-N | |

| Storage Temperature | Ambient |

Synthesis and Manufacturing

The synthesis of (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide is not explicitly detailed in publicly accessible literature. However, a robust synthetic strategy can be devised based on established methods for peptide and amide bond formation, particularly those involving sterically hindered amino acids. The most logical approach is the coupling of an N-protected derivative of (S)-2-amino-3,3-dimethylbutanoic acid (a tert-leucine derivative) with 2-aminopyridine.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process:

-

Protection: The primary amine of the starting material, (S)-2-amino-3,3-dimethylbutanoic acid, must be protected to prevent self-condensation and other side reactions during the amide coupling. The tert-butyloxycarbonyl (Boc) group is an excellent candidate due to its stability and ease of removal under acidic conditions.[3][6]

-

Amide Coupling: The N-Boc protected amino acid is then activated and coupled with 2-aminopyridine. Given the steric hindrance from the tert-butyl group, a potent coupling agent is required to facilitate this reaction.

-

Deprotection: Removal of the Boc group to yield the final product.

dot digraph "synthesis_workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", style=filled]; edge [fontname="Helvetica", fontsize=9];

} . Figure 2: Proposed Synthetic Workflow

Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-Boc-(S)-2-amino-3,3-dimethylbutanoic acid

-

To a stirred solution of (S)-2-amino-3,3-dimethylbutanoic acid (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF), add triethylamine (TEA, 2.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in THF dropwise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the N-Boc protected amino acid, which can be used in the next step without further purification.

Causality: The Boc group is introduced to prevent the nucleophilic primary amine from interfering with the subsequent amide bond formation. TEA acts as a base to deprotonate the amino acid's carboxylic acid and neutralize the acid formed during the reaction.

Step 2: Amide Coupling

-

Dissolve N-Boc-(S)-2-amino-3,3-dimethylbutanoic acid (1.0 eq), 2-aminopyridine (1.1 eq), and an activating agent such as 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.2 eq) in anhydrous dimethylformamide (DMF).

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 3.0 eq), to the mixture.

-

Stir the reaction at room temperature for 12-24 hours. The sterically hindered nature of the tert-leucine derivative may necessitate gentle heating (e.g., 40-50 °C) to achieve a reasonable reaction rate.[7][8]

-

Monitor the reaction progress by TLC or LC-MS.

-

Once complete, dilute the reaction mixture with ethyl acetate and wash with water and brine.

-

Dry the organic phase, concentrate, and purify the crude product by flash column chromatography on silica gel to obtain the protected product.

Causality: The formation of an amide bond between a sterically hindered amino acid and an amine is often challenging.[8] HATU is a highly effective coupling reagent that forms a reactive O-acylisourea intermediate, which is readily attacked by the amine. DIPEA is used as an organic base to maintain basic conditions without competing as a nucleophile.

Step 3: Deprotection

-

Dissolve the purified N-Boc protected intermediate in dichloromethane (DCM).

-

Add an excess of trifluoroacetic acid (TFA, typically 25-50% v/v in DCM).[6]

-

Stir the mixture at room temperature for 1-3 hours.

-

Monitor the removal of the Boc group by TLC.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The resulting crude product can be purified by recrystallization or chromatography to yield pure (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide.

Causality: TFA is a strong acid that efficiently cleaves the acid-labile Boc protecting group, regenerating the primary amine.

Spectroscopic Characterization

While publicly available spectra are not widespread, several chemical suppliers indicate the availability of ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound.[9] The expected spectral characteristics are outlined below.

¹H NMR Spectroscopy (Predicted)

-

Pyridine Ring Protons: Four distinct signals in the aromatic region (typically δ 6.5-8.5 ppm). The proton adjacent to the nitrogen (at C6) would likely appear most downfield.

-

Amide Proton (N-H): A broad singlet, typically in the δ 8.0-9.5 ppm range, which may show coupling to the pyridine proton at the C3 position.

-

Alpha-Proton (α-H): A singlet or a narrow multiplet for the proton on the chiral carbon, expected around δ 3.5-4.5 ppm.

-

Primary Amine Protons (NH₂): A broad singlet, the chemical shift of which is highly dependent on solvent and concentration, typically δ 1.5-3.0 ppm.

-

tert-Butyl Protons: A characteristic sharp singlet integrating to 9 protons, located in the upfield region (δ 0.9-1.2 ppm).

¹³C NMR Spectroscopy (Predicted)

-

Carbonyl Carbon: A signal in the δ 170-175 ppm range.

-

Pyridine Carbons: Five signals in the aromatic region (δ 110-160 ppm).

-

Alpha-Carbon (α-C): A signal around δ 55-65 ppm.

-

Quaternary Carbon (tert-butyl): A signal around δ 30-40 ppm.

-

Methyl Carbons (tert-butyl): A signal around δ 25-30 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

N-H Stretching (Amine and Amide): Broad absorptions in the 3200-3400 cm⁻¹ region.

-

C-H Stretching (Aliphatic and Aromatic): Absorptions in the 2850-3100 cm⁻¹ range.

-

C=O Stretching (Amide I): A strong, sharp absorption around 1650-1680 cm⁻¹.

-

N-H Bending (Amide II): An absorption around 1510-1550 cm⁻¹.

-

C=N and C=C Stretching (Pyridine): Multiple absorptions in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

-

Electrospray Ionization (ESI-MS): Expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 208.14.

Chemical Reactivity and Stability

The reactivity of (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide is governed by its three primary functional groups: the primary amine, the pyridine ring, and the amide linkage.

-

Primary Amine: This group is nucleophilic and can undergo reactions typical of primary amines, such as acylation, alkylation, and Schiff base formation with aldehydes and ketones.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated. The ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene. The nitrogen atom can also be oxidized to an N-oxide.

-

Amide Bond: The amide bond in this molecule is sterically hindered by the adjacent tert-butyl group. This steric bulk is expected to significantly increase its stability towards hydrolysis under both acidic and basic conditions compared to less hindered amides. Harsh conditions (e.g., concentrated acid or base with prolonged heating) would likely be required for cleavage.

Stability and Storage: The compound is expected to be a stable solid under ambient conditions. It should be stored in a well-sealed container, away from strong oxidizing agents and moisture. Due to the primary amine, it may slowly react with atmospheric CO₂.

Potential Applications and Biological Relevance

While no specific applications for (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide have been published, its structure is highly suggestive of its utility in several areas of chemical research and development.

-

Medicinal Chemistry: Chiral amino acid derivatives are fundamental building blocks in drug discovery. The combination of a sterically demanding chiral center and a pyridyl group, a common pharmacophore, makes this compound an attractive scaffold for generating libraries of novel compounds for biological screening. The pyridyl amide moiety is present in numerous bioactive molecules.

-

Asymmetric Catalysis: The presence of two nitrogen atoms (the primary amine and the pyridine nitrogen) in a chiral framework makes this molecule a potential bidentate ligand for transition metal catalysis. Such ligands are crucial for developing catalysts for enantioselective reactions.[4]

-

Peptidomimetics: The sterically hindered nature of the tert-leucine residue can be used to create peptidomimetics with enhanced stability against enzymatic degradation by proteases. This compound could serve as a non-natural amino acid surrogate to be incorporated into peptide chains to modulate their conformation and improve their pharmacokinetic properties.

Conclusion

(S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide is a specialized chiral building block with significant untapped potential. This guide has provided a comprehensive technical overview, including its structural and physicochemical properties, a detailed and plausible synthetic methodology, and an analysis of its expected spectroscopic characteristics and chemical reactivity. While further experimental validation is required to fully elucidate its properties and applications, the information presented herein serves as a robust foundation for researchers and scientists to leverage this compound in the advancement of medicinal chemistry and asymmetric synthesis.

References

-

Arctom. CAS NO. 171764-07-1 | (S)-2-AMINO-3,3-DIMETHYL-N-PYRIDIN-2-YLBUTYRAMIDE. [Link]

-

Esipa.cz. NAŘÍZENÍ KOMISE (ES) č. 1789/2003. [Link]

-

Scribd. Pharmaceutical Appendix to the Tariff Schedule. [Link]

- Ghose, A. et al. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry.

- Liu, Y. et al. Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines. RSC Advances.

-

MDPI. Natural Chiral Ligand Strategy: Metal-Catalyzed Reactions with Ligands Prepared from Amino Acids and Peptides. [Link]

-

ACS Publications. Enantioselective Synthesis of Chiral Piperidines via the Stepwise Dearomatization/Borylation of Pyridines. [Link]

-

MDPI. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. [Link]

-

ResearchGate. The Synthesis of Sterically Hindered Amides. [Link]

-

NIH Public Access. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. [Link]

-

ResearchGate. Synthesis of N‐(Pyridin‐2‐yl)benzamide. [Link]

-

ResearchGate. Comparison of experimental and calculated IR spectra of 2-amino-3-methylpyridine. [Link]

-

Thieme. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Dicyanoolefins as Coupling Reagents. [Link]

-

NIH Public Access. Three-Component Coupling of Aldehydes, 2-Aminopyridines, and Diazo Esters via Rhodium(III)-Catalyzed Imidoyl C-H Activation: Synthesis of Pyrido[1,2-α]pyrimidin-4-ones. [Link]

-

Master Organic Chemistry. Protecting Groups for Amines: Carbamates. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. arctomsci.com [arctomsci.com]

- 3. scribd.com [scribd.com]

- 4. esipa.cz [esipa.cz]

- 5. file.bldpharm.com [file.bldpharm.com]

- 6. (2r)-2,4-Dihydroxy-3,3-Dimethyl-N-{3-Oxo-3-[(Pyridin-3-Ylmethyl)amino]propyl}butanamide | C15H23N3O4 | CID 71299330 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (S)-2-AMINO-3,3-DIMETHYL-N-2-PYRIDYLBUTYRAMIDE(171764-07-1) 1H NMR [m.chemicalbook.com]

- 8. (S)-2-Amino-3-methyl-N-pyridin-2-ylmethyl-butyramide | 148743-32-2 | Benchchem [benchchem.com]

- 9. 杂环 - 凯美商城-化学品电商综合服务平台 [bjchemical.com]

A-Technical-Guide-to-the-Synthetic-Pathway-of-(S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide

Abstract

This technical guide provides a comprehensive overview of a robust and scalable synthetic pathway for (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide, a chiral molecule of interest in pharmaceutical and materials science research. The synthesis is strategically designed in a convergent manner, focusing on the preparation of the key chiral intermediate, (S)-tert-leucine, and its subsequent coupling with 2-aminopyridine. This document outlines the underlying chemical principles, detailed experimental protocols, and analytical characterization necessary for the successful synthesis and validation of the target compound. It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction and Strategic Overview

(S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide is a specialized chemical entity characterized by a stereodefined alpha-amino amide structure. The core of this molecule is the non-proteinogenic amino acid (S)-tert-leucine ((S)-2-amino-3,3-dimethylbutanoic acid), which imparts significant steric bulk and defined stereochemistry. These features make such compounds valuable as chiral ligands, pharmaceutical intermediates, and building blocks in supramolecular chemistry.[1]

The synthetic strategy detailed herein is based on a three-stage process:

-

Procurement or Synthesis of the Chiral Core: Acquisition or synthesis of enantiomerically pure (S)-tert-leucine.

-

Amine Protection and Carboxylic Acid Activation: Protection of the amino group of (S)-tert-leucine to prevent self-coupling, followed by activation of the carboxylic acid moiety.

-

Amide Bond Formation and Deprotection: Coupling of the activated amino acid with 2-aminopyridine, followed by the removal of the protecting group to yield the final product.

This approach ensures high stereochemical fidelity and allows for purification at intermediate stages, maximizing the overall yield and purity of the final compound.

Retrosynthetic Analysis

A retrosynthetic analysis reveals the key bond disconnections and strategic intermediates. The primary disconnection is the amide bond, leading back to a protected (S)-tert-leucine derivative and 2-aminopyridine. The chirality originates from the (S)-tert-leucine starting material.

Caption: Retrosynthetic analysis of the target molecule.

Part 1: The Chiral Core - (S)-tert-Leucine

The cornerstone of this synthesis is the enantiomerically pure amino acid, (S)-tert-leucine. While commercially available, its synthesis from racemic precursors is a critical skill in asymmetric synthesis.[1] Methods like enzymatic resolution or classical resolution with chiral acids are common.[2][3] Enzymatic hydrolysis of N-acyl-(DL)-tert-leucine or the reductive amination of trimethylpyruvate using dehydrogenases are highly effective methods.[4][5] For the purpose of this guide, we will assume the use of commercially available (S)-tert-leucine with high enantiomeric excess (ee > 99%).

Part 2: Synthesis of N-Boc-(S)-tert-Leucine

To prevent unwanted side reactions, particularly self-polymerization, the nucleophilic amino group of (S)-tert-leucine must be protected before the amide coupling step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability in various reaction conditions and its facile removal under mild acidic conditions.[6][7]

Rationale for Boc Protection

The Boc group is introduced using di-tert-butyl dicarbonate (Boc)₂O. The reaction is typically performed in a mixed solvent system (e.g., dioxane/water or acetone/water) in the presence of a mild base like triethylamine (Et₃N) or sodium bicarbonate.[8][9] The base deprotonates the amino group, increasing its nucleophilicity to attack the electrophilic carbonyl carbon of (Boc)₂O.

Detailed Experimental Protocol: Boc Protection

-

Materials:

-

(S)-tert-Leucine (1.0 equiv.)

-

Di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.)

-

Triethylamine (Et₃N, 1.5 equiv.)[8]

-

Dioxane and Water (1:1 v/v)

-

Ethyl acetate (EtOAc)

-

5% aqueous citric acid solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Dissolve (S)-tert-leucine in a 1:1 mixture of dioxane and water.

-

Add triethylamine to the solution and stir until the amino acid is fully dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate portion-wise over 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, remove the dioxane under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidify the aqueous layer to pH 3-4 with a 5% citric acid solution.[8]

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield N-Boc-(S)-tert-leucine as a white solid.

-

Part 3: Amide Coupling and Deprotection

The final steps involve the formation of the amide bond between N-Boc-(S)-tert-leucine and 2-aminopyridine, followed by the removal of the Boc protecting group.

Strategy for Amide Bond Formation

The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable and requires activation of the carboxylic acid. Carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for this purpose.[10] To improve efficiency and suppress potential racemization, an additive like 1-Hydroxybenzotriazole (HOBt) is often included.[11][12][13]

The mechanism involves the reaction of the carboxylic acid with EDC to form a highly reactive O-acylisourea intermediate.[12] This intermediate is then attacked by HOBt to form an active HOBt ester, which is less prone to racemization.[11][13] Finally, the amine (2-aminopyridine) displaces HOBt to form the stable amide bond.[12]

Caption: Workflow for the EDC/HOBt mediated amide coupling.

Detailed Experimental Protocol: Amide Coupling

-

Materials:

-

N-Boc-(S)-tert-Leucine (1.0 equiv.)

-

2-Aminopyridine (1.0 equiv.)

-

EDC hydrochloride (1.2 equiv.)

-

HOBt (1.2 equiv.)

-

N,N-Diisopropylethylamine (DIPEA, 2.5 equiv.)

-

Anhydrous Dichloromethane (DCM)

-

-

Procedure:

-

Dissolve N-Boc-(S)-tert-leucine, 2-aminopyridine, and HOBt in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).

-

Cool the mixture to 0 °C.

-

Add DIPEA, followed by the portion-wise addition of EDC hydrochloride.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC. Upon completion, dilute the mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to obtain N-Boc-(S)-2-amino-3,3-dimethyl-N-pyridin-2-ylbutyramide.

-

Deprotection of the Boc Group

The final step is the removal of the Boc group to reveal the primary amine. This is achieved under strong acidic conditions, typically with trifluoroacetic acid (TFA) in DCM.[6][14][15] The mechanism involves protonation of the Boc carbonyl, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine as its TFA salt.[7][16]

Detailed Experimental Protocol: Deprotection

-

Materials:

-

N-Boc protected amide (1.0 equiv.)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

-

Procedure:

-

Dissolve the N-Boc protected amide in DCM.

-

Add an equal volume of TFA to the solution (e.g., 1:1 DCM:TFA).[14]

-

Stir the mixture at room temperature for 1-2 hours. Effervescence (CO₂ evolution) should be observed.[16]

-

Monitor the reaction by TLC. Once complete, remove the solvent and excess TFA in vacuo.

-

Dissolve the residue in ethyl acetate and carefully neutralize with saturated NaHCO₃ solution until the pH is ~8-9.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the final product, (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide.

-

Data Summary and Characterization

The identity and purity of the intermediates and the final product should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

| Step | Compound Name | Expected Yield | Purity (HPLC) | Key Analytical Data |

| 1 | N-Boc-(S)-tert-Leucine | >90% | >98% | ¹H NMR, ¹³C NMR, MS |

| 2 | N-Boc-(S)-2-amino-3,3-dimethyl-N-pyridin-2-ylbutyramide | 60-75% | >95% | ¹H NMR, ¹³C NMR, MS |

| 3 | (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide | >95% | >99% | ¹H NMR, ¹³C NMR, MS, Chiral HPLC |

Conclusion

This guide presents a reliable and well-documented synthetic pathway for (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide. The strategy relies on the protection of a key chiral amino acid, efficient amide bond formation using standard coupling reagents, and a clean deprotection step. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently synthesize this valuable chiral compound for further application in drug discovery and materials science.

References

- Amine to Amide Mechanism (EDC + HOBt). Common Organic Chemistry.

- Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA). Benchchem.

- Boc Deprotection - TFA. Common Organic Chemistry.

- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH.

- Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. PubMed.

- Boc Deprotection Mechanism - TFA. Common Organic Chemistry.

- Asymmetric syntheses using tert-leucine. 1. An asymmetric synthesis of beta-substituted aldehydes via 1,4-addition of Grignard reagents to chiral alpha, beta-unsaturated aldimines. PubMed.

- Amine Protection and Deprotection. Master Organic Chemistry.

- Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings. Luxembourg Bio Technologies.

- Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. Aapptec.

- Asymmetric synthesis of l-tert-leucine. (A) Effect of wild-type and... ResearchGate.

- US8835676B2 - Process for the preparation of enantiomerically pure tert-leucine. Google Patents.

- Discovery and application of new bacterial strains for asymmetric synthesis of L-tert-butyl leucine in high enantioselectivity. PubMed.

- L-tert-Leucine 99 20859-02-3. Sigma-Aldrich.

- Reactive deep eutectic solvents for EDC-mediated amide synthesis. Organic & Biomolecular Chemistry (RSC Publishing). doi:10.1039/D3OB01673K.

- CN1793110A - Process for preparing Boc protected amino acid by (Boc) O. Google Patents.

- Synthesis of L-tert-leucine by LeuDH coupling with GDH. ResearchGate.

Sources

- 1. 99%, for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 2. US8835676B2 - Process for the preparation of enantiomerically pure tert-leucine - Google Patents [patents.google.com]

- 3. Discovery and application of new bacterial strains for asymmetric synthesis of L-tert-butyl leucine in high enantioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. peptide.com [peptide.com]

- 9. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O - Google Patents [patents.google.com]

- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amine to Amide Mechanism (EDC + HOBt) [commonorganicchemistry.com]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]

- 14. Boc Deprotection - TFA [commonorganicchemistry.com]

- 15. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

An In-depth Technical Guide to the Discovery of (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide: A Novel Bioactive Scaffold

Abstract

This technical guide delineates the conceptualization, synthesis, and characterization of a novel chiral molecule, (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide. The design of this compound is predicated on the strategic amalgamation of a sterically hindered, non-proteinogenic amino acid scaffold with a 2-aminopyridine moiety, a well-established pharmacophore. This document provides a comprehensive overview of the synthetic rationale, a detailed, step-by-step experimental protocol for its preparation, and a thorough analysis of its structural confirmation through various spectroscopic techniques. Furthermore, we explore the potential therapeutic applications of this molecule, drawing upon the established bioisosteric principles and the known pharmacological profiles of its constituent fragments. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel small molecule therapeutics.

Introduction: Rationale and Design

The discovery of novel chemical entities with therapeutic potential is the cornerstone of modern drug development. The strategic design of new molecular scaffolds often involves the combination of privileged structural motifs to elicit desired biological activities and optimize pharmacokinetic properties. (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide was conceived as a potential bioactive agent, integrating two key structural features: the L-tert-leucine core and the 2-aminopyridine headgroup.

-

The L-tert-Leucine Scaffold: (S)-2-Amino-3,3-dimethylbutanoic acid, a chiral, non-proteinogenic amino acid, offers a unique structural element. Its bulky tert-butyl group can impart significant metabolic stability by sterically hindering enzymatic degradation.[1] This feature is highly desirable in drug design to enhance the in vivo half-life of a compound. Moreover, the constrained nature of this side chain can enforce specific conformations upon binding to a biological target, potentially leading to higher potency and selectivity.

-

The 2-Aminopyridine Moiety: The 2-aminopyridine functional group is a prominent pharmacophore found in numerous clinically approved drugs.[2] It can act as a versatile hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. Furthermore, the pyridine ring can engage in π-stacking interactions, further enhancing binding affinity. Its inclusion in the target molecule is intended to confer a range of potential biological activities, including but not limited to, kinase inhibition and modulation of ion channels.

The amide linkage between these two fragments provides a stable and synthetically accessible connection. The overall design strategy aims to create a novel molecule with enhanced metabolic stability and a high potential for specific biological interactions.

Synthesis and Purification

The synthesis of (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide is a multi-step process that begins with the protection of the amino group of L-tert-leucine, followed by amide coupling with 2-aminopyridine, and concluding with deprotection of the amino group.

Synthesis of N-Boc-L-tert-leucine

The first step involves the protection of the amino group of commercially available L-tert-leucine ((S)-2-Amino-3,3-dimethylbutanoic acid) with a tert-butoxycarbonyl (Boc) group. This is a standard procedure in peptide synthesis to prevent unwanted side reactions of the amino group during the subsequent amide coupling step.[3]

Experimental Protocol:

-

Suspend L-tert-leucine (1.0 eq) in a suitable solvent such as a mixture of dioxane and water.

-

Add a base, for example, sodium hydroxide (1.1 eq), to the suspension and stir until the amino acid dissolves.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate (Boc)2O (1.1 eq) in dioxane to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the organic solvent.

-

Acidify the aqueous residue to pH 2-3 with a cold 1 M HCl solution.

-

Extract the product with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-Boc-L-tert-leucine as a white solid.[3]

Amide Coupling of N-Boc-L-tert-leucine and 2-Aminopyridine

The crucial amide bond formation is achieved by coupling the Boc-protected amino acid with 2-aminopyridine. Various coupling reagents can be employed for this transformation, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a common and efficient choice, known for minimizing racemization of the chiral center.[4]

Experimental Protocol:

-

Dissolve N-Boc-L-tert-leucine (1.0 eq) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF).

-

Add HATU (1.1 eq) and a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

-

Add 2-aminopyridine (1.0 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford (S)-tert-butyl (1-(pyridin-2-ylamino)-1-oxo-3,3-dimethylbutan-2-yl)carbamate.

Deprotection of the Boc Group

The final step is the removal of the Boc protecting group to yield the target compound. This is typically achieved under acidic conditions.

Experimental Protocol:

-

Dissolve the Boc-protected intermediate in a suitable organic solvent such as dichloromethane (DCM) or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Upon completion, concentrate the reaction mixture in vacuo to remove the excess acid and solvent.

-

Triturate the residue with diethyl ether to precipitate the product as a salt (e.g., trifluoroacetate or hydrochloride salt).

-

Filter the solid and wash with cold diethyl ether to obtain the pure (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide salt.

-

The free base can be obtained by neutralizing the salt with a mild base and extracting with an organic solvent.

Purification and Characterization

Purification of the final compound and intermediates is critical to ensure high purity. Recrystallization or column chromatography are the methods of choice for solid compounds.[5]

Characterization Data (Hypothetical):

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyridyl protons, the α-proton of the amino acid, the tert-butyl protons, and the amine/amide protons. The chemical shifts of the pyridyl protons would be expected to shift downfield upon amidation.[6] |

| ¹³C NMR | Resonances for the carbonyl carbon of the amide, the carbons of the pyridine ring, the α-carbon and the quaternary and methyl carbons of the tert-butyl group.[6] |

| Mass Spec (HRMS) | The calculated exact mass of the protonated molecule [M+H]⁺ would be expected. |

| Chiral HPLC | A single peak should be observed, confirming the enantiomeric purity of the (S)-enantiomer. |

Potential Applications and Future Directions

The unique structural features of (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide suggest several potential avenues for its application in drug discovery.

Kinase Inhibition

The 2-aminopyridine moiety is a well-known hinge-binding motif in many kinase inhibitors. The nitrogen atoms of the pyridine ring and the exocyclic amino group can form key hydrogen bonds with the kinase hinge region. The bulky tert-butyl group could potentially occupy a hydrophobic pocket adjacent to the ATP-binding site, thereby conferring potency and selectivity.

Caption: Hypothetical binding mode in a kinase active site.

Bioisosteric Replacement

The amide bond in this molecule, while relatively stable, can be susceptible to enzymatic cleavage. Future work could involve the exploration of amide bioisosteres to further enhance metabolic stability and modulate physicochemical properties. For instance, replacement of the amide with a 1,2,3-triazole or an oxadiazole could be investigated.[7]

Caption: Strategy for amide bioisosteric replacement.

Conclusion

This technical guide has detailed the rationale, synthesis, and characterization of a novel chiral molecule, (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide. The synthetic route presented is robust and scalable, providing a clear pathway for the preparation of this compound for further biological evaluation. The unique combination of a sterically hindered amino acid and a privileged pharmacophore in its structure makes it a promising candidate for further investigation in various therapeutic areas, particularly in the field of kinase inhibition. Future studies should focus on the biological screening of this compound and the exploration of its structure-activity relationships through the synthesis of analogs.

References

-

Wikipedia. 2-Aminopyridine. [Link]

-

ResearchGate. What is the best technique for amide purification?. [Link]

-

Frontiers in Chemistry. MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. [Link]

-

PMC. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. [Link]

-

Organic & Biomolecular Chemistry. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. [Link]

Sources

- 1. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 3. N-Boc-L-tert-Leucine synthesis - chemicalbook [chemicalbook.com]

- 4. Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]

- 7. researchgate.net [researchgate.net]

Spectroscopic Data for (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide: A Predictive and Methodological Guide

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for the chiral compound (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide. In the absence of directly published experimental spectra for this specific molecule, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By deconstructing the molecule into its primary structural motifs—the tert-butylglycine amide core and the 2-aminopyridine moiety—we can forecast its characteristic spectroscopic signature across nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). Furthermore, this guide furnishes detailed, field-proven experimental protocols for the acquisition of high-quality spectroscopic data for this class of compounds.

Molecular Structure and Key Features

(S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide is a chiral amide featuring a sterically hindered tert-butyl group adjacent to a stereocenter, an amino group, and an amide linkage to a 2-aminopyridine ring. These structural elements will each give rise to distinct and predictable signals in various spectroscopic analyses.

Caption: Chemical structure of (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide, both ¹H and ¹³C NMR will provide a wealth of structural information.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The chemical shifts are influenced by neighboring functional groups and the aromaticity of the pyridine ring.[1][2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Pyridine H (C6'-H) | ~8.1-8.3 | Doublet of doublets (dd) | 1H | Most downfield aromatic proton due to proximity to the ring nitrogen and amide linkage. |

| Pyridine H (C4'-H) | ~7.6-7.8 | Triplet of doublets (td) | 1H | Aromatic proton with coupling to adjacent protons. |

| Pyridine H (C5'-H) | ~7.0-7.2 | Doublet of doublets (dd) | 1H | Aromatic proton. |

| Pyridine H (C3'-H) | ~6.6-6.8 | Doublet (d) | 1H | Most upfield aromatic proton, ortho to the amino group. |

| Amide N-H | ~8.5-9.5 | Singlet (broad) | 1H | Broad signal due to quadrupolar relaxation and potential hydrogen bonding. Its chemical shift can be highly dependent on solvent and concentration. |

| α-CH | ~4.0-4.2 | Singlet | 1H | Deshielded by the adjacent amino and carbonyl groups. Expected to be a singlet due to the absence of adjacent protons. |

| Amino NH₂ | ~1.5-3.0 | Singlet (broad) | 2H | Broad signal, chemical shift is solvent and concentration dependent. |

| tert-Butyl CH₃ | ~1.0-1.2 | Singlet | 9H | A strong singlet integrating to nine protons, a characteristic feature of a tert-butyl group.[3] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.[4][5]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| Amide C=O | ~170-175 | The carbonyl carbon of the amide will be in this characteristic downfield region.[3] |

| Pyridine C2' | ~158-160 | Carbon bearing the amino group. |

| Pyridine C6' | ~148-150 | Carbon adjacent to the ring nitrogen and bonded to the amide nitrogen. |

| Pyridine C4' | ~137-139 | Aromatic CH carbon. |

| Pyridine C5' | ~114-116 | Aromatic CH carbon. |

| Pyridine C3' | ~108-110 | Aromatic CH carbon shielded by the amino group. |

| α-C | ~60-65 | The stereogenic carbon, shifted downfield by the amino and carbonyl groups. |

| Quaternary C (tert-Butyl) | ~34-38 | The quaternary carbon of the tert-butyl group. |

| tert-Butyl CH₃ | ~26-28 | The three equivalent methyl carbons of the tert-butyl group. |

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

-

Sample Preparation:

-

Dissolve 5-10 mg of (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). The choice of solvent can influence the chemical shifts of labile protons (NH and NH₂).[6]

-

Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a spectrometer with a field strength of at least 400 MHz for ¹H NMR to ensure adequate signal dispersion.

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Process the data with an appropriate line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without sacrificing resolution.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.[7]

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio (typically 1024 scans or more).

-

Set the spectral width to encompass the full range of expected carbon chemical shifts (e.g., 0-200 ppm).

-

Process the data with a line broadening of 1-2 Hz.

-

Reference the spectrum to the solvent signal.

-

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The spectrum of (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide is expected to be dominated by absorptions from the N-H, C=O, and aromatic C=C and C-N bonds.[8][9]

Predicted IR Absorption Bands

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Notes |

| N-H Stretch (Amide) | 3350-3250 | Medium | A single peak characteristic of a secondary amide.[10] |

| N-H Stretch (Amino) | 3450-3300 and 3350-3250 | Medium | Two bands corresponding to the asymmetric and symmetric stretching of the primary amine.[2] |

| C-H Stretch (Aromatic) | 3100-3000 | Medium-Weak | Characteristic of C-H bonds on the pyridine ring. |

| C-H Stretch (Aliphatic) | 2970-2870 | Strong | Strong absorptions from the tert-butyl and α-CH groups. |

| C=O Stretch (Amide I) | 1680-1650 | Strong | A very strong and characteristic absorption for the amide carbonyl. |

| N-H Bend (Amide II) | 1550-1510 | Strong | A strong band resulting from N-H bending coupled with C-N stretching. |

| C=C and C=N Stretch (Aromatic) | 1600-1450 | Medium-Strong | Multiple bands from the pyridine ring vibrations. |

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient and rapid method for obtaining IR spectra of solid samples with minimal preparation.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the clean, empty crystal.

-

-

Sample Application:

-

Place a small amount of the solid (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide powder onto the ATR crystal.

-

Apply pressure using the built-in press to ensure good contact between the sample and the crystal surface.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to obtain a high-quality spectrum.

-

The data is usually collected over the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

An ATR correction may be applied to the spectrum to make it appear more like a traditional transmission spectrum.

-

Caption: Simplified workflow for ATR-FTIR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of polar molecule.

Predicted Mass Spectrum (ESI+)

-

Molecular Ion: A strong signal for the protonated molecule [M+H]⁺ is expected. For C₁₁H₁₇N₃O, the calculated monoisotopic mass is 207.1372 g/mol , so the [M+H]⁺ ion should appear at m/z 208.1450.

-

Key Fragmentation Pathways: Amide bonds are common sites of fragmentation in mass spectrometry.[7][11]

-

Cleavage of the amide C-N bond: This is often a dominant fragmentation pathway for amides.[11] This would lead to two primary fragment ions:

-

An acylium ion corresponding to the tert-butylglycine portion at m/z 114.0919.

-

A protonated 2-aminopyridine fragment at m/z 95.0609.

-

-

Loss of the tert-butyl group: Fragmentation of the aliphatic side chain could lead to the loss of a tert-butyl radical (57 Da), resulting in an ion at m/z 151.0844.

-

Experimental Protocol for ESI-MS

-

Sample Preparation:

-

Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile, often with a small amount of formic acid (e.g., 0.1%) to promote protonation.

-

-

Instrument Parameters:

-

Introduce the sample into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Typical ESI source parameters may include:

-

Capillary voltage: 3-4 kV

-

Drying gas (N₂) temperature: 300-350 °C

-

Drying gas flow rate: 8-12 L/min

-

Nebulizer pressure: 30-50 psi

-

-

These parameters should be optimized to maximize the signal of the [M+H]⁺ ion.[11]

-

-

Data Acquisition:

-

Acquire a full scan mass spectrum in positive ion mode over a relevant m/z range (e.g., 50-500).

-

For fragmentation analysis, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion (m/z 208.1) as the precursor and acquiring the product ion spectrum.

-

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 3. ias.ac.in [ias.ac.in]

- 4. mdpi.com [mdpi.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. utsouthwestern.edu [utsouthwestern.edu]

- 7. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. chimia.ch [chimia.ch]

- 9. 2-Aminopyridine [webbook.nist.gov]

- 10. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 11. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Putative Mechanism of Action of (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide as a Positive Allosteric Modulator of AMPA Receptors

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide is a chiral small molecule for which the specific mechanism of action has not been extensively characterized in publicly available literature. However, a detailed analysis of its structural components—specifically the (S)-tert-leucinamide core and the N-pyridinyl moiety—provides a strong basis for proposing a hypothesized mechanism. This guide posits that (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide functions as a positive allosteric modulator (PAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. This document provides a comprehensive overview of this putative mechanism, grounded in the established pharmacology of AMPA receptors and the structure-activity relationships of known modulators. We will explore the molecular interactions predicted to govern its activity, the resultant effects on synaptic transmission, and a detailed roadmap for the experimental validation of this hypothesis.

Introduction: The Rationale for a Hypothesized Mechanism

The quest for novel therapeutic agents targeting neurological and psychiatric disorders has led to significant interest in the modulation of glutamatergic neurotransmission. The AMPA receptor, a key player in fast excitatory signaling and synaptic plasticity, represents a prime target for intervention.[1] Positive allosteric modulators of AMPA receptors (AMPARs), or "ampakines," enhance receptor function in the presence of the endogenous ligand, glutamate, offering a nuanced approach to augmenting synaptic strength without direct agonism.[2]

While direct experimental data on (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide is sparse, its chemical architecture strongly suggests a role as an AMPAR PAM. The core of the molecule is an amide derivative of (S)-tert-leucine ( (S)-2-amino-3,3-dimethylbutanoic acid), a bulky, chiral amino acid.[3] The structure-activity relationships of several classes of AMPAR PAMs have highlighted the importance of a stereochemically defined amino acid-like scaffold. Furthermore, the presence of a pyridin-2-yl group provides potential for specific hydrogen bonding and π-stacking interactions within an allosteric binding pocket.[4]

This guide, therefore, serves as a forward-looking whitepaper, synthesizing established principles of AMPA receptor pharmacology to construct a robust, testable hypothesis for the mechanism of action of (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide.

The AMPA Receptor: A Primer on Structure and Function

To understand the putative action of our compound of interest, a foundational understanding of its proposed target is essential.

AMPA Receptor Architecture

AMPA receptors are tetrameric ion channels composed of four subunits (GluA1-4). Each subunit possesses a modular design:

-

Amino-Terminal Domain (ATD): Involved in receptor assembly and trafficking.

-

Ligand-Binding Domain (LBD): Binds glutamate in a "clamshell-like" manner. This domain is formed from two segments, S1 and S2.

-

Transmembrane Domain (TMD): Forms the ion channel pore.

-

C-Terminal Domain (CTD): Intracellular region critical for receptor trafficking and interaction with scaffolding proteins.[1]

The four LBDs from the subunits form two back-to-back dimers on the extracellular side of the receptor. The stability of this dimer interface is crucial for receptor gating.[5]

Gating and Synaptic Transmission

Upon binding of glutamate to the LBD, the "clamshell" closes, triggering a conformational change that opens the transmembrane ion pore, allowing the influx of Na+ (and in some cases Ca2+) ions and leading to neuronal depolarization. The receptor can then enter two non-conducting states:

-

Deactivation: The rapid closing of the ion channel upon dissociation of glutamate.

-

Desensitization: A longer-lasting inactive state where the LBD remains bound to glutamate, but the LBD dimer interface rearranges, uncoupling it from the ion gate and closing the pore.[5]

The kinetics of deactivation and desensitization are critical in shaping the synaptic response. Positive allosteric modulators primarily exert their effects by altering these kinetics.[2]

Hypothesized Mechanism of Action: Positive Allosteric Modulation

We propose that (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide acts as a "low-impact" or "Type I" AMPAR PAM, primarily by slowing the rate of receptor deactivation.[2][5]

The Allosteric Binding Site

Structural studies of other AMPAR PAMs have revealed a common allosteric binding site located at the dimer interface of the LBDs.[5][6] This pocket is created by residues from two adjacent subunits. We hypothesize that (S)-2-Amino-3,3-dimethyl-N-pyridin-2-ylbutyramide binds to this site.

Molecular Interactions and Conformational Stabilization

The proposed binding mode involves the following key interactions:

-